molecular formula C25H40O6 B591381 2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid CAS No. 850878-47-6

2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid

Cat. No.: B591381
CAS No.: 850878-47-6
M. Wt: 436.589
InChI Key: GFRDTMTUJTYIJJ-RACDTKHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid is a tetracyclic triterpenoid that is a rearranged pentanortriterpenoid derived from cycloartane. It is isolated from the leaves and stems of the plant Schisandra lancifolia. This compound has garnered attention due to its unique structure and notable biological activities, including anti-HIV properties .

Scientific Research Applications

2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

While the exact mechanism of action of Lancifodilactone F is not fully understood, it has been found to have anti-HIV activity . This suggests that it may interact with certain proteins or enzymes involved in the HIV replication process.

Safety and Hazards

Lancifodilactone F should be handled with care to avoid contact with eyes, skin, and clothing . Ingestion and inhalation should be avoided, and it should be kept away from sources of ignition . It should be stored protected from air and light, and refrigerated or frozen at 2-8 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lancifodilactone F involves several key transformations. One of the primary methods includes an arene-olefin meta-photocycloaddition reaction and a palladium-catalyzed oxidative carbon-carbon cleavage reaction to establish its B and C rings . Additionally, a [2+2] ketene cycloaddition reaction is utilized to set the adjacent all-carbon quaternary centers at the 5,6-ring junction .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of lancifodilactone F. Most of the synthesis methods are still in the research and development phase, focusing on laboratory-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in oxidative carbon-carbon cleavage reactions.

    Photocycloaddition Reagents: Employed in arene-olefin meta-photocycloaddition reactions.

Major Products Formed

The major products formed from these reactions include fully functionalized B, C, and D-ring systems of lancifodilactone F .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid stands out due to its unique rearranged pentanortriterpenoid structure and its potent anti-HIV activity. While other similar compounds also exhibit biological activities, lancifodilactone F’s specific structural features contribute to its distinct mechanism of action and therapeutic potential .

Properties

IUPAC Name

2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O6/c1-15(21(28)29)17-8-11-23(3)18-5-6-19(24(4,30)14-26)25(12-9-20(27)31-25)13-16(18)7-10-22(17,23)2/h15-19,26,30H,5-14H2,1-4H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRDTMTUJTYIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(C1(CCC3C2CCC(C4(C3)CCC(=O)O4)C(C)(CO)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid
Reactant of Route 2
2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid
Reactant of Route 3
2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid
Reactant of Route 4
2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid
Reactant of Route 5
2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid
Reactant of Route 6
2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.